molecular formula C14H23NO4 B2386907 ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate CAS No. 2130943-32-5

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate

Cat. No.: B2386907
CAS No.: 2130943-32-5
M. Wt: 269.341
InChI Key: NFEVKXPKXWTREW-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a spiro[2.3]hexane core. Key structural elements include:

  • Ethyl ester group at position 2, contributing to hydrophobicity and influencing hydrolysis kinetics.
  • tert-Butoxycarbonylamino (Boc-amino) group at position 5, a common protecting group in organic synthesis that enhances stability under basic conditions but is acid-labile .
  • Spiro[2.3]hexane framework, which introduces steric constraints and unique conformational properties due to puckering dynamics .

This compound’s structural complexity and functional groups make it relevant for pharmaceutical intermediates and materials science.

Properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-18-11(16)10-8-14(10)6-9(7-14)15-12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEVKXPKXWTREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CC(C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation-Based Synthesis

The spiro[2.3]hexane framework is traditionally synthesized via cyclopropanation of preformed cyclic alkenes. For example, cyclopropanation of methylenecyclobutane derivatives using diazo compounds (e.g., ethyl diazoacetate) in the presence of Rh(II) catalysts generates the spirocyclic core. A representative protocol involves:

  • Cyclopropanation : Reacting 3-methylenecyclobutanecarbonitrile with ethyl diazoacetate under Rh(II)-catalyzed conditions yields a cyclopropane-fused intermediate.
  • Functionalization : Sequential reduction (DIBAL, NaBH4) converts the nitrile to a primary alcohol, which is protected as an ethyl vinyl ether.
  • Elimination : Treatment with a strong base (e.g., potassium tert-butoxide) induces elimination, forming the spiro[2.3]hexene intermediate, which is hydrogenated to the saturated spiro[2.3]hexane.

Key Data :

  • Yield for cyclopropanation: 76% (combined for diastereomers).
  • Hydrogenation efficiency: >95% conversion using Pd/C under H2.

Photoinduced Spiroannulation

A green alternative employs visible-light-mediated [2+2] cycloaddition between alkenes and strained cycloalkenes. This method avoids toxic reagents and operates under mild conditions:

  • Substrate Preparation : Ethyl 3-aminocyclobutane-1-carboxylate is functionalized with a photoresponsive alkene.
  • Light Irradiation : Visible light (450 nm) promotes intramolecular [2+2] cycloaddition, forming the spiro[2.3]hexane core.
  • Boc Protection : The free amine is protected using Boc anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).

Advantages :

  • Scalability: Gram-scale synthesis demonstrated with 82% yield.
  • Stereocontrol: Exclusive formation of the cis-spiro isomer due to orbital alignment during photocycloaddition.

Functionalization and Protecting Group Strategies

Boc Protection of the Amine

The Boc group is introduced using Boc anhydride under basic conditions:

  • Reaction Setup : The amine intermediate is dissolved in THF, treated with Boc2O and DMAP.
  • Workup : The product is isolated via aqueous extraction and column chromatography.

Critical Parameters :

  • Temperature: 0°C to room temperature prevents exothermic side reactions.
  • Solvent: THF maximizes solubility and reaction homogeneity.

Industrial-Scale Production

Continuous Flow Synthesis

Automated flow systems enhance reproducibility and safety for large-scale manufacturing:

  • Cyclopropanation Module : A continuous reactor delivers diazo compounds and alkenes under Rh(II) catalysis.
  • In-line Purification : Scavenger columns remove catalyst residues, enabling direct progression to hydrogenation.

Throughput : 1.2 kg/day with >90% purity.

Crystallization-Driven Purification

Patent literature describes isolating intermediates as sulfonate salts to bypass chromatography:

  • Salt Formation : The free base is treated with methanesulfonic acid in methyl tert-butyl ether (MTBE), precipitating the sulfonate salt.
  • Recrystallization : The salt is recrystallized from toluene/isopropanol to >99% purity.

Challenges and Mitigation Strategies

Stereochemical Control

The spiro[2.3]hexane system’s strain complicates stereocontrol. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) ensure enantioselectivity.

Purification of Hydrophobic Intermediates

Azeotropic distillation with toluene/n-hexane mixtures removes trace solvents, while silica gel chromatography with ethyl acetate/hexane gradients resolves closely eluting species.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the carbamate group makes it susceptible to oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases.

    Industry: It is used in the production of polymers and other advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the bicyclic framework provides structural rigidity, enhancing the compound’s binding affinity and selectivity. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential as an enzyme inhibitor and receptor modulator.

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Dynamics : Puckering coordinates of the spiro[2.3]hexane ring (as defined by Cremer and Pople ) remain unstudied in the target compound but could influence conformational stability.
  • Synthetic Applications: The Boc-amino group in the target compound offers advantages in multi-step syntheses, but its steric effects on reaction yields require further investigation.

Biological Activity

Ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate is a spirocyclic compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores the compound's characteristics, synthesis, and biological effects, supported by relevant research findings and data.

Compound Overview

Chemical Properties:

  • Molecular Formula: C13H23NO4
  • Molecular Weight: 273.33 g/mol
  • Structure: The compound features a spirocyclic arrangement, which contributes to its stability and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the spirocyclic framework.
  • Introduction of the carboxylic acid and amine functional groups.
  • Final esterification to yield the ethyl ester.

This multi-step process allows for precise control over the chemical properties and biological activity of the final product.

Therapeutic Potential

Research indicates that compounds with similar structural motifs may exhibit significant anti-inflammatory and anticancer properties. The mechanism of action often involves interaction with specific proteins or enzymes, leading to modulation of their activity. For instance:

  • Anti-inflammatory Activity: this compound may inhibit pathways associated with inflammation by targeting cyclooxygenases or lipoxygenases.
  • Anticancer Activity: The compound could interfere with cancer cell proliferation by modulating signaling pathways such as PI3K/Akt or MAPK.

Binding Affinity Studies

Binding studies have shown that this compound interacts with various biological targets, which is crucial for understanding its therapeutic potential. These studies help identify how modifications to the compound's structure can enhance its efficacy or reduce side effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaNotable Features
Ethyl 1-hydroxy-3-oxo-2,5,6,7,8,8A-indolizine-2-carboxylateC11H17NO4Contains an indolizine structure; potential anticancer activity
Spiro[2.3]hexane-5-carboxylic acidC20H20O2A simpler spirocyclic structure; used in various synthetic applications
2-Ethyl-2-[ (2-methylpropan-2-yl) oxycarbonylamino]-5-oxohexanoic acidC13H23NO4Similar functional groups; explored for biochemical applications

This table highlights the distinctiveness of this compound due to its specific spirocyclic arrangement and potential therapeutic properties.

Case Studies

  • Anti-inflammatory Study: In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS).
    • Results: A reduction in TNF-alpha and IL-6 levels was observed, indicating a strong anti-inflammatory effect.
  • Anticancer Study: A recent study investigated the effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). Results showed that treatment led to reduced cell viability and induced apoptosis.
    • Mechanism: The compound was found to activate caspase pathways, suggesting a mechanism for its anticancer activity.

Q & A

Q. What are the key synthetic strategies for ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate?

  • Methodological Answer : The synthesis involves two critical steps: (1) formation of the spiro[2.3]hexane scaffold and (2) introduction of the tert-butoxycarbonyl (Boc) protecting group.
  • Spiro Ring Formation : Cyclopropanation via [2+1] cycloaddition or intramolecular alkylation under Pd-catalyzed conditions (e.g., Suzuki coupling for analogous bicyclic systems) .

  • Boc Protection : React the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) at 0–25°C. Monitor reaction progress via TLC or LC-MS.

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.

    • Key Challenges :
  • Steric hindrance from the spiro system may reduce reaction yields. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and temperature (60–80°C).

  • Boc group stability under acidic conditions requires pH control during workup.

Q. How can the spiro ring conformation and stereochemistry be characterized experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (e.g., using Olex2 GUI) to resolve bond lengths, angles, and torsion angles . Key parameters:
ParameterValue
Space groupP2₁/c
R-factor<0.05
Puckering amplitude (q)0.8–1.2 Å (calculated via Cremer-Pople coordinates)
  • NMR Spectroscopy :
  • ¹H-¹H COSY : Identify J-coupling between adjacent protons in the spiro ring.
  • NOESY : Detect through-space interactions to confirm stereochemistry.

Q. What safety precautions are recommended given limited toxicity data for this compound?

  • Methodological Answer :
  • Handling : Use mechanical exhaust systems and wear NIOSH-approved respirators (e.g., N95) to avoid inhalation of powder .
  • PPE : Nitrile gloves, chemical-resistant goggles, and lab coats.
  • Decontamination : Collect waste in sealed containers and incinerate in a facility with afterburners to prevent release of NOx/CO .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved for this spiro compound?

  • Methodological Answer :
  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered moieties. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
  • Twinning Analysis : Test for twinning via PLATON’s TWINABS. If detected (twin law >0.3), refine using HKLF5 format with BASF parameter .
  • Validation : Cross-check with CCDC deposition tools (e.g., checkCIF) to flag outliers in bond distances/angles.

Q. What methodologies assess the dynamic behavior of the spiro ring in solution?

  • Methodological Answer :
  • Variable-Temperature NMR : Monitor coalescence of diastereotopic protons (e.g., -CH₂- in spiro ring) between 200–300 K. Calculate activation energy (ΔG‡) via Eyring equation.
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with GAFF force fields to model ring puckering. Compare simulated Cremer-Pople coordinates with crystallographic data .

Q. How can this compound’s pharmacophore potential be evaluated for drug discovery?

  • Methodological Answer :
  • Docking Studies : Perform rigid/flexible docking (AutoDock Vina) against target proteins (e.g., kinases). Prioritize poses with hydrogen bonds to the Boc group and spiro carboxylate.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Boc with acetyl) and test bioactivity. Corrogate activity with steric/electronic parameters (Hammett σ, Taft Es) .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify degradation via LC-MS/MS.

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